molecular formula C30H32N6O2 B13436927 1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

Cat. No.: B13436927
M. Wt: 508.6 g/mol
InChI Key: WFHGBYUOBHZJEC-NSOVKSMOSA-N
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Description

This compound features a bis-imidazolyl core linked via biphenyl groups, with acetylated pyrrolidine substituents at both termini. The stereospecific (2S) configuration of the pyrrolidine rings and the acetyl groups suggests a design optimized for target binding and metabolic stability.

Properties

Molecular Formula

C30H32N6O2

Molecular Weight

508.6 g/mol

IUPAC Name

1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C30H32N6O2/c1-19(37)35-15-3-5-27(35)29-31-17-25(33-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26-18-32-30(34-26)28-6-4-16-36(28)20(2)38/h7-14,17-18,27-28H,3-6,15-16H2,1-2H3,(H,31,33)(H,32,34)/t27-,28-/m0/s1

InChI Key

WFHGBYUOBHZJEC-NSOVKSMOSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C

Canonical SMILES

CC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .

Scientific Research Applications

1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(2S,2’S)-2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis[1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))diethanone involves its interaction with specific molecular targets and pathways. The imidazole groups can bind to metal ions, influencing enzymatic activity and cellular processes. The biphenyl core provides structural stability, while the pyrrolidine groups enhance solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, bioactivities, and sources of comparable compounds:

Compound Name/Structure Key Features Bioactivity/Application Source
Target Compound
1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone
Bis-imidazolyl core, acetylated (2S)-pyrrolidine, biphenyl linker Potential antiviral (hepatitis C); enhanced crystalline stability
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate Nitroimidazole core, ester group Antimicrobial (TDAE-mediated synthesis)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl groups, pyridinyloxy linker Kinase inhibition (implied by structural motifs)
1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone Pyrimidine-linked dihydroimidazole Intermediate for kinase inhibitors or antimicrobials
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Fluorinated aryl groups, carboxylic ester Anticancer (ferroptosis induction implied by )

Key Comparative Insights

Structural Complexity and Target Specificity :

  • The target compound’s bis-imidazolyl and biphenyl design contrasts with simpler nitroimidazoles () or pyrimidine-linked analogs (). The extended aromatic system may enhance interactions with viral proteases or polymerases, as seen in hepatitis C therapeutics .
  • Fluorinated compounds () prioritize metabolic stability and lipophilicity, whereas the acetylpyrrolidine in the target compound balances solubility and stereospecific binding .

Bioactivity and Mechanisms: Nitroimidazoles () are historically associated with antimicrobial activity via radical intermediates, a mechanism unlikely in the acetylpyrrolidine-containing target compound.

Pharmaceutical Development :

  • Crystalline forms of related compounds () emphasize the importance of solid-state stability for bioavailability—a feature likely shared by the target compound due to its structural symmetry and acetyl group positioning .
  • Intermediate compounds () lack the advanced functionalization seen in the target compound, which is tailored for direct therapeutic use rather than synthetic precursors.

Research Findings and Data

Bioactivity Gaps and Opportunities

  • While highlights ferroptosis induction by natural/synthetic compounds, the target compound’s bis-imidazolyl structure may prioritize protease inhibition over reactive oxygen species (ROS)-mediated pathways .
  • Further studies are needed to confirm antiviral efficacy and compare pharmacokinetics with fluorinated analogs ().

Biological Activity

The compound 1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone (CAS Number: 2226541-13-3) is a complex organic molecule with potential biological activity. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C35H41N7O4
  • Molecular Weight : 623.745 g/mol
  • IUPAC Name : Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Pharmacological Properties

The compound exhibits a range of biological activities that may include:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound has shown promising results against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still being elucidated but may involve:

  • Inhibition of Enzymatic Activity : The presence of imidazole and pyrrolidine moieties suggests potential interactions with enzymes critical to cellular metabolism.
  • Receptor Modulation : The structure indicates possible interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar imidazole derivatives. The researchers found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) and induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the imidazole ring enhanced antibacterial activity, suggesting a structure–activity relationship that could inform future drug design .

Study 3: Neuroprotection

Research in Neuroscience Letters highlighted the neuroprotective effects of related pyrrolidine compounds in models of Alzheimer's disease. These compounds were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against specific bacterial strains
NeuroprotectiveReduction in oxidative stress

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